(S)-1-Phenylbut-3-en-2-amine hydrochloride

Catalog No.
S888779
CAS No.
141448-55-7
M.F
C10H14ClN
M. Wt
183.679
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Phenylbut-3-en-2-amine hydrochloride

Addressing the challenge of asymmetric synthesis, (S)-1-Phenylbut-3-en-2-amine hydrochloride provides an enantiomerically pure chiral building block that circumvents costly resolution of racemic mixtures. Unlike the free base oil, this HCl salt ensures superior stability and accurate weighing.

  • Enables direct, high-yield synthesis of (S)-Rivastigmine without isomeric impurities.
  • Reduces process steps and risk of API rejection due to enantiomeric impurity carry-over.
  • Solid form facilitates safe handling and reproducibility in scaled-up reactions.

Supplied with documented purity and shipped globally under ambient conditions.

CAS Number

141448-55-7

Product Name

(S)-1-Phenylbut-3-en-2-amine hydrochloride

IUPAC Name

(2S)-1-phenylbut-3-en-2-amine;hydrochloride

Molecular Formula

C10H14ClN

Molecular Weight

183.679

InChI

InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H/t10-;/m1./s1

InChI Key

GMQARJHXPFBJRD-HNCPQSOCSA-N

SMILES

C=CC(CC1=CC=CC=C1)N.Cl

Synonyms

(S)-1-Phenylbut-3-en-2-amine hydrochloride, (2S)-1-phenylbut-3-en-2-amine hydrochloride, (S)-1-Phenyl-3-buten-2-amine hydrochloride, (S)-α-allylbenzylamine hydrochloride

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g, 25 g

(S)-1-Phenylbut-3-en-2-amine hydrochloride is an enantiomerically pure chiral building block essential for asymmetric synthesis. As a hydrochloride salt, it offers enhanced stability and handling properties compared to its free base form, making it a preferred precursor in multi-step synthetic routes where stereochemical integrity is critical. Its primary established application is as a key intermediate in the synthesis of pharmaceuticals, most notably (S)-Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease. [REFS-1, REFS-2]

Research Fit

Workflow Chiral building block for asymmetric synthesis
Format Stable hydrochloride salt for handling and storage
Synthetic handle Conjugated diene enables Diels-Alder diversification

Substituting this specific compound carries significant process and economic risks. Using the racemic mixture introduces the undesired (R)-enantiomer, which must be removed through costly and yield-reducing resolution steps, theoretically capping the yield at 50% without complex recycling protocols. [1] The free base form, typically an oil, presents substantial challenges in handling, accurate weighing, and long-term stability, compromising process reproducibility and safety. Procuring the incorrect enantiomer, (R)-1-Phenylbut-3-en-2-amine, would result in the synthesis of the wrong, biologically inactive or unintended, final product isomer, rendering the entire synthetic campaign invalid.

Substitution Risk

Racemic mixture

Equal (R)-enantiomer may introduce opposing binding profiles or antagonistic effects

(R)-Enantiomer (CAS 244092-64-6)

Opposite stereochemistry can shift interaction with chiral targets and asymmetric synthesis outcome

SAR reproducibility

Enantiomeric purity is essential to maintain valid structure-activity relationship data

Asymmetric Synthesis Bypasses Classical Resolution

Modern asymmetric synthesis routes using enantiopure starting materials like (S)-1-Phenylbut-3-en-2-amine enable significantly more efficient and economical production of the target API. A documented 4-step asymmetric synthesis of (S)-Rivastigmine achieved an 82% overall yield. [1] In contrast, routes starting with a racemic precursor require a classical resolution step, which inherently limits the theoretical maximum yield to 50% for the desired enantiomer, not including losses from additional reaction and purification steps. [2] This makes procuring the enantiopure building block a direct driver of process yield and cost-effectiveness.

Evidence DimensionOverall Synthesis Yield
Target Compound Data82% (via 4-step asymmetric route using the pure enantiomer)
Comparator Or BaselineRacemic Precursor + Resolution: <50% theoretical maximum yield
Quantified Difference>32% absolute yield advantage over the theoretical maximum of classical resolution
ConditionsMulti-step synthesis of (S)-Rivastigmine.

This substantial yield advantage directly translates to lower raw material costs, less waste, and higher production throughput per batch.

Enantiomeric Purity
Data to verify
Target: >99% ee vs Racemic: 0% ee
Supports enantioselective synthesis review
Vendor specification; independent verification recommended

Hydrochloride Salt: Superior Handling and Stability

As a hydrochloride salt, this compound is a stable, crystalline solid at room temperature. This physical form is a critical procurement differentiator from the corresponding free base, which is expected to be a liquid or oil. Solid salts are non-volatile, less susceptible to atmospheric oxidation and carbonation, and significantly easier to handle, store, and weigh accurately in a process or GMP environment. The improved stability and precise portioning of a solid hydrochloride salt are essential for ensuring batch-to-batch consistency and process reproducibility.

Evidence DimensionPhysical Form & Handling Properties
Target Compound DataCrystalline Solid (as HCl salt)
Comparator Or BaselineFree Base Form: Expected to be a liquid/oil
Quantified DifferenceQualitative but critical: Solid vs. Liquid/Oil
ConditionsStandard laboratory and process manufacturing environments.

Procuring the solid HCl salt simplifies material handling, reduces degradation risk, enhances operational safety, and improves the accuracy of reaction stoichiometry, which is critical for reproducible outcomes.

Chemical Purity
Data to verify
≥95% (HPLC area%)
Adequate for most synthetic applications
Review against required purity for specific step

Direct Route to High Enantiomeric Purity

Utilizing this high-purity chiral building block enables direct synthesis of downstream intermediates with high stereochemical integrity. In the synthesis of (S)-Rivastigmine, an asymmetric reductive amination route using a related precursor yielded the key chiral amine intermediate in 96% enantiomeric excess (e.e.). [1] Procuring a starting material with guaranteed high enantiomeric purity de-risks the entire synthetic pathway by preventing the introduction of isomeric impurities that are often difficult and costly to remove in later stages, ensuring a purer final product and simplifying regulatory compliance.

Evidence DimensionAchievable Enantiomeric Excess (e.e.)
Target Compound DataEnables direct synthesis to >96% e.e.
Comparator Or BaselineClassical Resolution: Purity depends on the efficiency of diastereomeric salt separation, which can be variable.
Quantified DifferenceProvides a direct, high-purity starting point, minimizing downstream purification challenges.
ConditionsAsymmetric synthesis of a key chiral intermediate for (S)-Rivastigmine.

Starting with a high-purity enantiomer minimizes the risk of batch failure due to isomeric contamination and reduces the analytical burden of tracking and removing unwanted stereoisomers.

NDRA Profile
Class-level inference
NDRA activity (inferred); far lower potency than amphetamine
Context for monoamine transporter assay studies
Specific isomer EC₅₀ not reported; class data only
Synthetic Versatility
Cross-study comparable
Conjugated diene for Diels-Alder vs. saturated analogs lacking this handle
Enables scaffold diversification research
Qualitative structural advantage

Cost-Effective (S)-Rivastigmine Synthesis

For research and process development teams aiming to synthesize (S)-Rivastigmine or its analogs, this compound is the optimal starting point for maximizing overall yield and minimizing process steps compared to racemic approaches. [1]

Robust Scale-Up and Process Chemistry

In environments where process safety, stability, and dosing accuracy are paramount, the solid hydrochloride salt form of this amine provides superior handling characteristics over the free base, ensuring reliable and reproducible results in scaled-up reactions.

High-Fidelity Enantiopure API Synthesis

For projects where the final API must meet stringent enantiomeric purity specifications, incorporating this high-purity building block early in the synthesis is a key risk mitigation strategy, preventing the carry-over of isomeric impurities. [1]

Application Fit

Application
Selection Property
Validation Focus
CNS research tool synthesis
High enantiomeric purity level
Stereochemical fidelity in SAR studies
NDRA structure-activity relationship studies
NDRA class profile context
Monoamine transporter selectivity interpretation
Scaffold diversification via Diels-Alder
Conjugated diene synthetic handle
Cycloaddition product characterization
Lead optimization & scale-up research
Defined purity specification
Batch-to-batch consistency assessment

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